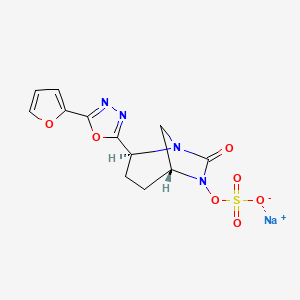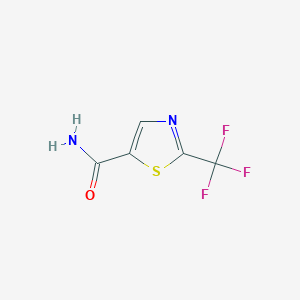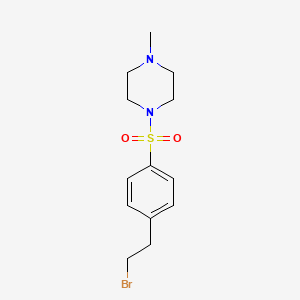
Antibacterial agent 43
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 43 is a novel compound that has shown significant promise in combating bacterial infections. It belongs to a class of compounds known for their ability to inhibit bacterial growth and proliferation. This compound has garnered attention due to its unique chemical structure and potent antibacterial properties, making it a valuable candidate for further research and development in the field of antimicrobial therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 43 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a precursor molecule, which is then subjected to a series of reactions such as condensation, cyclization, and functional group modifications. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves optimizing reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the quality and consistency of the product. The final compound is then purified and formulated for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 43 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). These reactions are usually performed under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). These reactions are often carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different levels of antibacterial activity and can be further studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Antibacterial agent 43 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies for antibacterial agents.
Biology: It is employed in microbiological studies to investigate its effects on different bacterial strains and to understand the development of bacterial resistance.
Medicine: It is explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It is utilized in the formulation of antibacterial coatings, disinfectants, and preservatives for various industrial applications.
Mécanisme D'action
Antibacterial agent 43 can be compared with other similar compounds, such as:
Penicillin: Both compounds inhibit bacterial cell wall synthesis, but this compound has a broader spectrum of activity and is effective against some penicillin-resistant strains.
Tetracycline: While both compounds inhibit protein synthesis, this compound targets additional pathways, making it more potent against certain bacterial strains.
Ciprofloxacin: Both compounds inhibit DNA replication, but this compound has a different binding mechanism, which may reduce the likelihood of resistance development.
Comparaison Avec Des Composés Similaires
- Penicillin
- Tetracycline
- Ciprofloxacin
- Erythromycin
- Vancomycin
Antibacterial agent 43 stands out due to its unique chemical structure and multi-target mechanism of action, making it a promising candidate for further research and development in the fight against bacterial infections.
Propriétés
Formule moléculaire |
C12H11N4NaO7S |
|---|---|
Poids moléculaire |
378.30 g/mol |
Nom IUPAC |
sodium;[(2S,5R)-2-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C12H12N4O7S.Na/c17-12-15-6-7(16(12)23-24(18,19)20)3-4-8(15)10-13-14-11(22-10)9-2-1-5-21-9;/h1-2,5,7-8H,3-4,6H2,(H,18,19,20);/q;+1/p-1/t7-,8+;/m1./s1 |
Clé InChI |
IQPLVLMXEKJHAP-WLYNEOFISA-M |
SMILES isomérique |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CO4.[Na+] |
SMILES canonique |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CO4.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate](/img/structure/B13906816.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide](/img/structure/B13906817.png)


![Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13906831.png)

![6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13906846.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B13906850.png)



![2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13906882.png)
![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)
![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)
